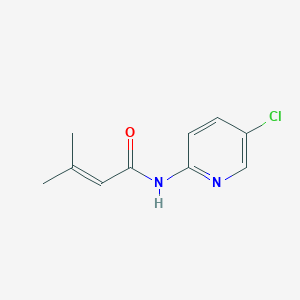

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide

Description

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a butenamide structure

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C10H11ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-6H,1-2H3,(H,12,13,14) |

InChI Key |

YGEVILRIKUDXBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NC1=NC=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable acylating agent. One common method involves the use of trans-β-nitrostyrene as a starting material, which undergoes a Michael addition reaction with 5-chloro-2-aminopyridine in the presence of a catalyst such as Fe2Ni-BDC bimetallic metal-organic frameworks . The reaction is carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for 24 hours, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemical products, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, similar compounds like betrixaban act as direct inhibitors of Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects. The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide can be compared with other pyridine derivatives such as:

2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has similar structural features but includes a thiourea moiety, which imparts different chemical properties and biological activities.

N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide: This derivative has a pyrazine ring and is used in the synthesis of pharmaceuticals.

Biological Activity

N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring and an enamide functional group. Its molecular structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The chloropyridine moiety can engage in nucleophilic substitution reactions, while the enamide group may facilitate hydrogen bonding interactions with target biomolecules.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is vital for rapidly dividing cells such as cancer cells.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic processes.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research suggests that it may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. Treatment with this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-chlorophenyl)-3-methylbut-2-enamide | Antimicrobial | Cell wall disruption |

| N-(6-fluoropyridin-3-yl)-3-methylbut-2-enamide | Anti-inflammatory | Cytokine inhibition |

| N-(5-bromopyridin-2-yl)-3-methylbut-2-enamide | Anticancer | Enzyme inhibition |

This table illustrates how variations in substituents can influence the biological activity and mechanisms of action among related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.